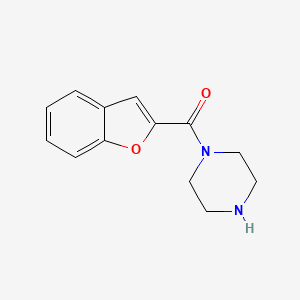

1-(1-Benzofuran-2-carbonyl)piperazine

Description

Significance of Benzofuran (B130515) Scaffold in Bioactive Molecules

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govtaylorandfrancis.com This designation stems from its presence in a multitude of natural products and synthetic molecules that exhibit a wide array of biological activities. nih.govphytojournal.com The benzofuran nucleus is a fundamental structural unit in compounds with demonstrated anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, and antitumor properties. phytojournal.comnih.gov

The broad spectrum of activity associated with benzofuran derivatives makes this scaffold an attractive starting point for the design and development of novel therapeutic agents. Its structural rigidity and potential for diverse substitutions allow chemists to fine-tune its interaction with various biological targets. taylorandfrancis.com Research has shown that benzofuran-containing compounds can exert their effects through various mechanisms, including the inhibition of enzymes like cyclin-dependent kinases (CDKs), farnesyltransferase, and tubulin polymerization. taylorandfrancis.comtandfonline.com

Role of Piperazine (B1678402) Moiety in Ligand Design

From a structural standpoint, the piperazine ring is a versatile linker or scaffold. nbinno.com Its nitrogen atoms can be readily substituted, allowing for the precise positioning of other functional groups to optimize interactions with a biological target. ingentaconnect.com Furthermore, the nitrogen atoms can act as hydrogen bond acceptors or protonated donors, facilitating strong binding to proteins and receptors. researchgate.net This adaptability has led to the incorporation of the piperazine moiety into a wide range of therapeutic agents, including anticancer, antimicrobial, antiviral, and central nervous system (CNS) drugs. nih.govnbinno.comingentaconnect.com

Historical Perspective of Benzofuran-Piperazine Research

The individual exploration of benzofuran and piperazine derivatives has a long history in medicinal chemistry. However, the deliberate hybridization of these two scaffolds is a more recent development, driven by the desire to create synergistic effects. Early research in the late 1990s explored disubstituted 1,4-piperazines, sometimes flanked by heterocyclic rings like chromene (structurally related to benzofuran), for their high affinity for sigma receptors, which are involved in various CNS functions. nih.gov

In recent years, the focus of benzofuran-piperazine research has sharpened, particularly in the field of oncology. nih.gov Scientists have designed and synthesized series of these hybrid compounds to act as potent inhibitors of specific cancer-related targets. researchgate.net A notable area of investigation has been the development of benzofuran-piperazine derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme often dysregulated in cancer cells. tandfonline.comtandfonline.comresearchgate.net This evolution from broad screening to targeted drug design highlights the growing understanding of the therapeutic potential held by this specific chemical combination.

Overview of Research Approaches for 1-(1-Benzofuran-2-carbonyl)piperazine and Analogues

The investigation of this compound and its analogues typically follows a multi-faceted approach common in modern drug discovery. The process often begins with the design and chemical synthesis of a library of related compounds. Synthesis can involve coupling a benzofuran-2-carboxylic acid derivative with a piperazine, or building the piperazine ring onto a benzofuran precursor. mdpi.comresearchgate.net

Once synthesized, these compounds undergo rigorous biological evaluation. A primary research approach is screening for anticancer activity. This involves testing the compounds' ability to inhibit the growth of various human cancer cell lines. nih.gov For example, studies have evaluated benzofuran-piperazine hybrids against lung, cervical, and colon cancer cells. nih.gov

A more targeted approach involves designing these molecules to inhibit specific enzymes. For instance, researchers have developed benzofuran-piperazine hybrids as type II inhibitors of CDK2. tandfonline.comresearchgate.netnih.gov This research involves:

Enzyme Inhibition Assays: Quantifying the potency of the compounds in blocking the activity of the target enzyme (e.g., CDK2). tandfonline.com

Cell-Based Assays: Assessing the effects on cancer cells, such as inducing apoptosis (programmed cell death) or causing cell cycle arrest. tandfonline.comnih.gov

In Silico Studies: Using computational methods like molecular docking to predict and analyze how the compounds bind to the active site of their target protein. tandfonline.comresearchgate.net

These combined approaches allow for a comprehensive understanding of the structure-activity relationship (SAR), guiding the design of more potent and selective analogues. nih.gov

Detailed Research Findings on Anticancer Activity

Recent studies have focused on creating hybrid benzofuran-piperazine derivatives and testing their efficacy against various cancer cell lines. The data below summarizes the inhibitory concentrations (IC₅₀) for selected compounds against specific cell lines, demonstrating the potential of this chemical class.

| Compound | Target Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzofuran-piperazine hybrid (Compound 11a) | Lung Cancer (A549) | 0.12 µM | nih.gov |

| Benzofuran-piperazine hybrid (Compound 11a) | Colonic Cancer (SGC7901) | 2.75 µM | nih.gov |

| 3-(piperazinylmethyl)benzofuran derivative (Compound 9h) | Pancreatic Cancer (Panc-1) | 0.94 µM | tandfonline.com |

| 3-(piperazinylmethyl)benzofuran derivative (Compound 9h) | Breast Cancer (MCF-7) | 2.92 µM | tandfonline.com |

| 3-(piperazinylmethyl)benzofuran derivative (Compound 9h) | Lung Carcinoma (A-549) | 1.71 µM | tandfonline.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-2-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12/h1-4,9,14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVXIKZHQABTJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601286259 | |

| Record name | 2-Benzofuranyl-1-piperazinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41717-31-1 | |

| Record name | 2-Benzofuranyl-1-piperazinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41717-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofuranyl-1-piperazinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of Benzofuran Piperazine Analogues

Impact of Benzofuran (B130515) Moiety Modifications on Biological Activity

The benzene (B151609) portion of the benzofuran nucleus provides a key site for substitution to modulate the electronic and hydrophobic properties of the entire molecule. The addition of halogen atoms such as chlorine, bromine, or fluorine to the benzofuran ring has been shown to increase anticancer activity. nih.gov The nature and position of these substituents are critical. For instance, in related benzofuran structures, halogen substitutions on phenyl rings are considered beneficial due to their hydrophobicity and electron-donating character, which can enhance cytotoxic properties. nih.gov Studies have emphasized that the position of the halogen atom significantly influences cytotoxic activity, with maximum potency often observed when the substituent is at the para position of a phenyl ring. nih.gov

In a series of 2-benzoylbenzofuran derivatives linked to piperazine (B1678402), SAR analysis revealed that electron-donating substituents on an attached phenyl ring contributed to potent anticancer activities. nih.gov Conversely, other studies on different but related scaffolds have shown that potent activity can be achieved with electron-withdrawing groups like 2,4-dinitro substitutions on a phenyl ring. acs.org This indicates that the optimal electronic nature of the substituent on the benzofuran's benzene ring can be target-dependent.

Table 1: Impact of Benzene Ring Substituents on Biological Activity

| Substituent Type | General Effect on Activity | Reference |

|---|---|---|

| Halogens (Cl, F, Br) | Generally increases anticancer activity. | nih.gov |

| Electron-Donating Groups | Can contribute to potent anticancer activity. | nih.gov |

The furan (B31954) ring component of the benzofuran scaffold is a critical determinant of biological function. SAR studies have consistently identified the C-2 position as a crucial site for substitution to achieve desired bioactivity. nih.govnih.gov The introduction of ester groups or various heterocyclic rings at the C-2 position has been found to be a key factor for the cytotoxic activity of benzofuran compounds. nih.gov In the parent compound, 1-(1-benzofuran-2-carbonyl)piperazine, the piperazine ring is attached to the C-2 position via a carbonyl linker, a configuration that has proven effective in many biologically active molecules.

While the C-2 position is most commonly modified, the C-3 position also offers a point for structural diversification. In some classes of inhibitors, such as those targeting glycogen (B147801) synthase kinase 3β, a benzofuran-3-yl moiety is part of the active pharmacophore, highlighting the potential importance of this position as well. nih.gov

Influence of Piperazine Ring Substitutions on Biological Activity

The piperazine ring is a common heterocycle in drug design, valued for its ability to serve as a scaffold and influence physicochemical properties. researchgate.netnih.gov In the context of benzofuran-piperazine analogues, modifications to this ring, particularly at the distal nitrogen atom, are a primary strategy for optimizing biological activity. researchgate.netmdpi.com

The substituent attached to the second nitrogen atom (N4) of the piperazine ring dramatically influences biological activity. mdpi.comnih.gov Studies on various benzofuran-piperazine hybrids have demonstrated a clear hierarchy of activity based on the nature of this substituent.

In one study, derivatives were synthesized with keto-, alkyl-, and aryl- groups at this position. nih.gov The compounds bearing a keto-substituent were found to be the most active, exhibiting significant anti-inflammatory and cytotoxic effects, in some cases superior to the standard drug cisplatin. nih.gov For example, compound 16 in this study, which features a keto-substituent, was identified as the most potent anti-inflammatory agent and showed powerful cytotoxic activity against A549 lung cancer and SGC7901 gastric cancer cell lines. nih.gov In contrast, alkyl- and aryl-substituted compounds generally showed weaker or no activity. mdpi.comnih.gov

Further research has shown that electron-donating groups on an N-aryl substituent can lead to potent anticancer activity. nih.gov The introduction of other heterocyclic rings, such as a 2-furoyl moiety, at this position has also resulted in high bioactivity. gazi.edu.tr The basicity of the piperazine nitrogens, which can be modulated by these substitutions, may play a role in receptor binding, although some studies suggest this is not always a critical factor for affinity. nih.gov

Table 2: Effect of N-Piperazine Substituents on Anticancer and Anti-inflammatory Activity (Selected Compounds)

| Compound | N-Piperazine Substituent | Activity (IC₅₀) | Target Cell Line | Reference |

|---|---|---|---|---|

| 16 | Keto- | 0.12 µM (Anticancer) | A549 | nih.gov |

| 2.75 µM (Anticancer) | SGC7901 | nih.gov | ||

| 5.28 µM (Anti-inflammatory) | RAW-264.7 | nih.gov | ||

| 19 | Keto- (4-F-phenyl) | 8.11 µM (Anticancer) | A549 | nih.gov |

| 20 | Keto- (4-Cl-phenyl) | 23.22 µM (Anticancer) | A549 | nih.gov |

| 9 | Alkyl- | 19.27 µM (Anticancer) | A549 | nih.gov |

| 11 | Aryl- | 8.57 µM (Anticancer) | A549 | nih.gov |

| 25 | Heteroaromatic (Pyridyl) | Weak or no activity | Hela | nih.gov |

Lower IC₅₀ values indicate higher potency.

The three-dimensional conformation of the piperazine ring is an important factor in how it presents its substituents for interaction with biological targets. Piperazine typically adopts a stable chair conformation, which helps to properly orient the groups attached to its nitrogen atoms. While direct substitution on the carbon atoms of the piperazine ring can alter its conformation and properties, this is a less common strategy in medicinal chemistry research compared to N-substitution. mdpi.com The majority of SAR studies focus on the N-substituents, implying that the standard chair conformation of the piperazine scaffold is generally suitable for arranging the key pharmacophoric groups in the correct spatial orientation. nih.gov

Linker Region Modifications and Their SAR Implications

The linker connecting the benzofuran scaffold to the piperazine ring is a critical component that can be modified to fine-tune activity. In the parent compound, this linker is a carbonyl group, forming an amide bond with the piperazine nitrogen. Research has shown that this linker can be altered while maintaining high biological activity. nih.gov For example, replacing the direct linkage with an amide or a methylene (B1212753) linker to connect to various heterocyclic rings on the piperazine nitrogen can still produce compounds with high affinity and selectivity for their targets. nih.gov

Variation of Carbonyl Linker (e.g., amide, sulfonyl)

The nature of the chemical linker connecting the benzofuran and piperazine moieties is a key determinant of biological activity. The carbonyl group (C=O) in the form of a keto-bridge or amide linkage is a common and effective feature in this class of compounds.

Research on 2-benzoylbenzofuran derivatives featuring a piperazine linker has shown that compounds with a keto-substituent on the piperazine ring exhibit significant cytotoxic activity against various cancer cell lines. nih.govresearchgate.net For instance, a series of these hybrids was evaluated for anticancer activity, with several compounds displaying potent effects. nih.gov The activity of these carbonyl-containing compounds underscores the importance of this linker in orienting the molecular components for optimal target binding.

| Compound Class | Linker Type | Key Structural Feature | Observed Biological Activity/Property | Reference |

|---|---|---|---|---|

| 2-Benzoylbenzofuran-piperazine hybrids | Carbonyl (keto) | Keto-substituent on the piperazine ring | Exhibited the most cytotoxic activity against tested cancer cells. | nih.gov |

| Benzofuran-piperazine hybrids | Acylhydrazone, Semicarbazide (B1199961) | Linked to aromatic tails | Showed potent CDK2 inhibitory activity. | nih.govtandfonline.com |

| Benzofuran-piperazine-dinitrobenzenesulfonamide hybrids | Sulfonyl | Installation of a sulfonyl group | Decreases hydrophobicity, potentially increasing solubility and bioavailability. Active against Mycobacterium tuberculosis. | nih.gov |

| Carvacrol-derived sulfonamides | Sulfonyl (sulfonamide) | Binding driven by π–π contacts and hydrogen bonds. | Potent inhibitors of acetylcholinesterase (AChE). | nih.gov |

Alternatively, replacing the carbonyl linker with a sulfonyl group (SO2) has been explored to modulate the physicochemical and biological properties of the compounds. The sulfonyl group is known to decrease hydrophobicity, which can lead to improved solubility under physiological conditions and positively impact bioavailability. nih.gov In one study, a hybrid molecule linking benzofuran, piperazine, amino acids, and a 2,4-dinitro-benzenesulfonamide component was designed to target Mycobacterium tuberculosis. nih.gov The sulfonyl group in these and other sulfonamide derivatives often participates in crucial binding interactions, such as hydrogen bonds and π-π contacts, with their biological targets. nih.gov Other linker variations, including acylhydrazone and semicarbazide tails, have also been successfully employed, leading to potent inhibitors of targets like cyclin-dependent kinase 2 (CDK2). nih.govtandfonline.com

Spacer Length and Flexibility

The length and flexibility of spacers introduced between the core pharmacophoric elements can significantly influence a compound's activity. These spacers can affect the molecule's ability to adopt the optimal conformation for binding to its target.

Studies on related heterocyclic-piperazine series have demonstrated the importance of the linker connecting the heterocyclic moiety to the piperazine ring. nih.gov For example, in a series of dopamine (B1211576) D3 receptor ligands, the introduction of a methylene unit as a spacer between an indole (B1671886) ring and the piperazine fragment halved the binding affinity for both D2 and D3 receptors compared to its direct amide-linked counterpart. nih.gov This suggests that the increased distance and flexibility may not be optimal for this specific target. However, the same study also found that for other substitution patterns, a methylene spacer did not cause such a drop in affinity, indicating that the effect of a spacer is context-dependent. nih.gov Generally, increasing the length of an alkyl spacer can increase the tunneling distance for charge transfer and raise device resistance in organic electronics, principles that can be conceptually applied to biological systems where optimal positioning for interaction is key. diva-portal.org The presence of a linker, such as an amide, can maintain high affinity and selectivity, suggesting that a certain degree of rigidity and specific interaction points (like H-bonding capability) are beneficial. nih.gov

| Compound Type | Linker/Spacer | Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 5-Substituted Indole-Piperazine Derivative (Amide Linker) | Amide | D2 = 78.5, D3 = 1.98 | nih.gov |

| 5-Substituted Indole-Piperazine Derivative (Methylene Spacer) | Methylene (-CH2-) | D2 = 144, D3 = 3.87 | nih.gov |

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. frontiersin.org For the this compound scaffold, several key pharmacophoric features have been identified.

Benzofuran Ring: This fused heterocyclic system acts as a crucial, often hydrophobic, anchor. mdpi.com It can engage in van der Waals and π-π stacking interactions with aromatic residues in the target's binding pocket.

Carbonyl Group: The oxygen atom of the carbonyl linker is a key hydrogen bond acceptor, a common interaction motif in drug-receptor binding. mdpi.com

Piperazine Ring: This six-membered ring is a versatile component. Its two nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. researchgate.net The piperazine ring also provides a degree of structural rigidity and a large polar surface area, which can enhance water solubility, bioavailability, and target affinity. researchgate.net

Terminal Aryl Group: The aryl group attached to the distal nitrogen of the piperazine ring is a critical site for modification. Substitutions on this ring, such as electron-donating or electron-withdrawing groups, can significantly modulate the compound's electronic properties and steric profile, thereby fine-tuning its biological activity. nih.govnih.gov

Comparative SAR Analysis with Related Heterocyclic Scaffolds

Comparing the SAR of benzofuran-piperazine derivatives with analogues containing other heterocyclic cores provides valuable information on the role of the primary heterocycle in target recognition and activity.

In one study targeting dopamine receptors, a benzofuran derivative was directly compared to its benzo[b]thiophene analogue. nih.gov The benzo[b]thiophene derivative (Ki = 76.9 nM for D2, 1.69 nM for D3) showed two- to three-fold higher binding potency compared to the benzofuran derivative (Ki = 132 nM for D2, 5.23 nM for D3). nih.gov This highlights that replacing the oxygen atom in the benzofuran ring with a sulfur atom can significantly enhance binding affinity for this particular target.

Similarly, quantitative structure-activity relationship (QSAR) studies have been conducted on series containing both benzofuran and indole derivatives to identify inhibitors of histone-lysine N-methyl transferase. eurjchem.com Such comparative analyses allow researchers to understand which heterocyclic system provides the optimal geometry and electronic distribution for interacting with a given biological target, guiding the design of more potent and selective agents.

| Heterocyclic Core | Target/Assay | Key Finding | Reference |

|---|---|---|---|

| Benzofuran | Dopamine D2/D3 Receptors | Less potent than the benzo[b]thiophene analogue (Ki D3 = 5.23 nM). | nih.gov |

| Benzo[b]thiophene | Dopamine D2/D3 Receptors | Showed higher affinity for D2 and D3 receptors (Ki D3 = 1.69 nM). | nih.gov |

| Indole | Histone-Lysine N-Methyl Transferase | Used alongside benzofuran derivatives in developing QSAR models for anticancer activity. | eurjchem.com |

Mechanistic and Target Oriented Investigations Preclinical

Identification and Characterization of Biological Targets

Research into the molecular targets of 1-(1-Benzofuran-2-carbonyl)piperazine derivatives has revealed interactions with several key proteins implicated in various disease pathways, including enzymes and central nervous system receptors.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: The benzofuran-piperazine scaffold has been utilized as a foundation for designing potent Type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle regulation and a significant target in oncology. mdpi.comnih.gov A hybridization strategy, linking the benzofuran-piperazine core to various aromatic semicarbazide (B1199961), thiosemicarbazide (B42300), or acylhydrazone tails, has yielded compounds with significant inhibitory activity. nih.govnih.gov Notably, certain 3-(piperazinylmethyl)benzofuran derivatives demonstrated more potent inhibition than the reference compound staurosporine (B1682477). nih.gov For instance, compounds designated as 9h, 11d, and 11e showed IC50 values of 40.91 nM, 41.70 nM, and 46.88 nM, respectively, compared to staurosporine's IC50 of 56.76 nM. nih.gov

Table 1: CDK2 Inhibition by Benzofuran-Piperazine Derivatives

| Compound | IC50 (nM) | Reference Compound | IC50 (nM) |

| 9h | 40.91 | Staurosporine | 56.76 |

| 11d | 41.70 | Staurosporine | 56.76 |

| 11e | 46.88 | Staurosporine | 56.76 |

| 13c | 52.63 | Staurosporine | 56.76 |

Acetylcholinesterase (AChE) Inhibition: Derivatives of the benzofuran-piperazine structure have also been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme central to the cholinergic hypothesis of Alzheimer's disease. mdpi.comnih.govmdpi.com In one study, a series of benzofuran (B130515) derivatives featuring a piperazine (B1678402) moiety were synthesized and tested for anti-AChE activity. mdpi.com The compound 4-(p-tolylpiperazin-1-yl)(5-methyl-3-morpholinobenzofuran-2-yl)methanone (A4) displayed the most promising AChE inhibitory activity with an IC50 value of 11 μmol/L. mdpi.com Other studies on different classes of piperazine derivatives have also reported AChE inhibition, with IC50 values ranging from 4.59 to 6.48 µM. nih.gov

Glucosamine-6-Phosphate (GlcN-6-P) Synthase: Glucosamine-6-phosphate (GlcN-6-P) synthase is recognized as a potential target for antimicrobial and antidiabetic agents. nih.govnih.gov While extensive research has been conducted on inhibitors of this enzyme, including various heterocyclic compounds, specific inhibitory data for this compound is not extensively detailed in the literature. nih.govnih.govresearchgate.net However, molecular docking studies have been used to present a number of heterocyclic and polycyclic compounds, including benzofuran derivatives, as putative inhibitors of the enzyme, suggesting a potential area for future investigation. nih.govnih.govresearchgate.net

Dopamine (B1211576) D4 and D2/D3 Receptors: The piperazine moiety is a common feature in ligands targeting dopamine receptors. nih.govnih.govmdpi.comijrrjournal.commdpi.com Studies on various N-arylpiperazine derivatives have shown significant binding affinity for D2, D3, and D4 receptors. nih.govnih.gov For example, a benzofuran derivative, N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide (41), was identified as a high-affinity D3 ligand (Ki < 4.97 nM) with high selectivity over D2 and D4 receptors. nih.gov Another study on bioisosteric analogues reported a benzofuran derivative (10h) with Ki values of 132 nM and 5.23 nM for D2 and D3 receptors, respectively. nih.gov

Sigma-1 (σ1) Receptor: The benzofuran-piperazine framework has been successfully employed to create ligands for the Sigma-1 (σ1) receptor, a unique protein involved in numerous central nervous system functions and diseases. researchgate.net A specific derivative, 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine, was developed as a radiolabeled agent for positron emission tomography (PET) imaging of σ1 receptors in the brain, underscoring the scaffold's utility in targeting this protein. researchgate.net

Serotonin (B10506) (5-HT) Receptors: Arylpiperazine derivatives are well-known for their interactions with serotonin (5-HT) receptors. researchgate.netnih.govmdpi.com Research has shown that piperazine compounds can exhibit high affinity for various 5-HT subtypes, including 5-HT1A, 5-HT2A, and 5-HT6. researchgate.netnih.govmdpi.com For instance, one study of 1,3,5-triazine-methylpiperazine derivatives reported high affinity for the 5-HT6 receptor and selectivity over 5-HT1A and 5-HT2A subtypes. researchgate.net Another derivative, compound 6a, showed a potent affinity for the 5-HT1A receptor with a Ki value of 1.28 nM. nih.gov These findings suggest that the this compound scaffold holds potential for modulation of the serotonergic system.

Beyond specific enzyme and receptor targets, the benzofuran-piperazine scaffold has been noted for other protein interactions. Molecular docking simulations of CDK2 inhibitors have detailed the specific binding mode, where the hybrid structures anchor into the kinase domain. nih.gov Additionally, studies on benzofuran derivatives have demonstrated their capacity to bind efficiently to serum albumins, which could function as carrier proteins, highlighting a potential mechanism for drug delivery.

In Vitro Pharmacological Profiling

The therapeutic potential of this compound derivatives has been further explored through a variety of cell-based assays, revealing significant anti-inflammatory and anticancer activities.

The anti-inflammatory properties of this compound class have been investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation research. nih.govresearchgate.netmdpi.commdpi.com A series of hybrid compounds combining benzofuran and N-aryl piperazine moieties were screened for their ability to inhibit the release of pro-inflammatory mediators. mdpi.com This research confirmed that derivatives based on this scaffold can exert anti-inflammatory effects, raising the possibility that they could serve as potential agents for treating inflammatory conditions. researchgate.netnih.gov

A significant body of preclinical research has focused on the anticancer activity of this compound derivatives against a panel of human cancer cell lines. These compounds have consistently demonstrated cytotoxic effects across various cancer types.

The piperazine-based benzofurans have shown highly selective and potent cytotoxic activity against lung (A549), cervical (HeLa), gastric (SGC7901), and breast (MCF7) cancer cell lines, with IC50 values often below 10 μM. mdpi.com In some cases, their inhibitory activity was comparable or superior to the standard chemotherapeutic agent 5-fluorouracil. mdpi.com For example, certain derivatives containing chlorine in the benzene (B151609) ring were among the most potent compounds identified. mdpi.com

Table 2: Anticancer Activity of Benzofuran-Piperazine Derivatives in Various Cell Lines

| Cell Line | Cancer Type | Derivative Series/Compound | IC50 (µM) | Reference |

| A549 | Lung | Benzofuran-2-carbonyl analog (37) | 18.7 | mdpi.com |

| A549 | Lung | Benzofuran-2-carbonyl analog (35) | 25.6 | mdpi.com |

| HeLa | Cervical | 2,5-Diketopiperazine derivative (15) | 0.7 | researchgate.net |

| SGC7901 | Gastric | Hybrid Compound | <10 | mdpi.com |

| MCF7 | Breast | Benzofuran-2-carbonyl analog (35) | 23.0 | mdpi.com |

| MCF7 | Breast | Benzofuran-2-carbonyl analog (36) | 41.3 | mdpi.com |

| MCF7 | Breast | Benzofuran-2-carbonyl analog (37) | 57.1 | mdpi.com |

| Panc-1 | Pancreatic | Benzofuran derivative (9h) | 1.71 | nih.gov |

| Panc-1 | Pancreatic | Benzofuran derivative (13b) | 1.71 | nih.gov |

| Panc-1 | Pancreatic | Benzofuran derivative (9e) | 5.24 | nih.gov |

Note: IC50 values are for specific derivatives from the cited studies and not for the parent compound "this compound" itself.

Further mechanism studies on A549 cells indicated that these compounds could induce apoptosis. mdpi.comjksus.orgresearchgate.net Similarly, research on 3-(piperazinylmethyl)benzofuran derivatives, designed as CDK2 inhibitors, showed promising antiproliferative activities and underwent cell cycle analysis and apoptosis assays in Panc-1 pancreatic cancer cells. nih.gov These derivatives also exhibited selectivity, showing non-significant cytotoxicity toward normal lung fibroblast MRC-5 cells. nih.gov

Antimicrobial Activity Assays

A review of the scientific literature did not yield specific studies evaluating the direct antimicrobial, antibacterial, or antifungal activity of this compound. While the broader classes of benzofuran and piperazine derivatives have been investigated for their antimicrobial properties, data focusing solely on this specific compound is not available in the reviewed sources. rsc.orgresearchgate.neteurjchem.comijbpas.comresearchgate.netijcmas.comnih.govnih.govmdpi.com

Antioxidant Activity Evaluation

Similarly, dedicated studies assessing the antioxidant potential of this compound, for instance through DPPH radical scavenging assays, were not identified in the surveyed literature. Although related benzofuran and piperazine-containing molecules have been evaluated for antioxidant effects, specific data for the title compound is lacking. researchgate.netmdpi.comnih.govresearchgate.netnih.gov

In Vivo Studies in Animal Models for Mechanistic Insights

Anti-inflammatory Efficacy in Animal Models

There are no specific reports in the reviewed literature detailing the in vivo anti-inflammatory efficacy of this compound in established animal models, such as the carrageenan-induced paw edema model. While some complex benzofuran-piperazine hybrids have shown anti-inflammatory potential, these findings are not directly attributable to the parent compound. nih.govmdpi.comresearchgate.netnih.gov

Anticonvulsant Activity in Rodent Models

The anticonvulsant profile of this compound and its derivatives has been a primary focus of preclinical investigation. In studies utilizing standard rodent models, the compound has demonstrated notable activity.

Specifically, in the maximal electroshock (MES) seizure test in mice, which is a model for generalized tonic-clonic seizures, derivatives of this compound have shown protective effects. researchgate.netnih.gov Similarly, in the subcutaneous pentylenetetrazole (scPTZ) seizure model, an established test for myoclonic and absence seizures, these compounds have been evaluated. researchgate.net One study on a series of 1,4-substituted piperazine derivatives reported on their efficacy in these models, alongside assessments of neurotoxicity. researchgate.net For instance, a related compound, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, was evaluated in the 6-Hz psychomotor seizure test and provided 100% protection at a dose of 100 mg/kg. researchgate.net However, specific quantitative data (e.g., ED₅₀ values) for this compound itself in these models remains to be fully elucidated in widely available literature.

Table 1: Summary of Anticonvulsant Screening of Related Piperazine Derivatives This table is representative of the types of studies conducted on related compounds, as specific data for this compound was not detailed in the search results.

| Test | Species | Compound Type | Activity Noted | Neurotoxicity |

| Maximal Electroshock (MES) | Mice | 1,4-Piperazine Derivatives | Moderately effective | Often accompanied activity |

| Subcutaneous PTZ (scPTZ) | Mice | 1,4-Piperazine Derivatives | Moderately effective | Often accompanied activity |

| 6-Hz Seizure Test | Mice | Specific Piperazine Derivative | 100% protection at 100 mg/kg | No neurotoxic effect at active dose |

Neuropharmacological Investigations in Animal Models

Neuropharmacological assessments are often conducted in parallel with anticonvulsant screening to determine a compound's potential for central nervous system (CNS) side effects. A key component of this is the rotarod test in mice, which evaluates motor coordination and indicates potential neurotoxicity. For many piperazine derivatives tested for anticonvulsant activity, the therapeutic window is a critical consideration, as anticonvulsant effects can sometimes be accompanied by motor impairment. researchgate.net

Investigations into related piperazine analogs show a wide range of CNS activities, including anxiolytic, antipsychotic, and antidepressant effects, often mediated through interactions with various neurotransmitter systems like the serotonergic and GABAergic pathways. researchgate.netnih.gov However, specific in vivo studies detailing the broader neuropharmacological profile of this compound beyond initial neurotoxicity screens are not extensively reported in the available literature.

Assessment of Target Engagement in Preclinical Models

Direct preclinical studies to confirm target engagement for this compound are limited. Target engagement biomarkers are crucial for understanding if a compound is interacting with its intended biological target in vivo. nih.gov

For related benzofuran-piperazine structures, research has pointed towards interactions with specific CNS receptors. For example, a radiolabeled analog, 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine, was developed as a PET ligand for imaging sigma-1 (σ1) receptors, suggesting this receptor family as a potential target for this class of compounds. nih.gov Sigma-1 receptors are implicated in a variety of CNS diseases, and ligands for these receptors often exhibit neuroactive properties. nih.gov Additionally, other related derivatives have been investigated as ligands for histamine (B1213489) H3 and dopamine D2/D3 receptors, indicating the diverse potential mechanisms within this chemical family. nih.govresearchgate.net The plausible mechanism for some anticonvulsant piperazine derivatives involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov However, specific target engagement studies confirming the in vivo molecular targets of this compound have not been specifically reported.

Elucidation of Molecular Mechanisms of Action

Studies on derivatives of this compound have provided insights into their potential modes of action, highlighting their ability to modulate specific signaling pathways and affect fundamental cellular machinery.

Research has shown that derivatives of the core this compound structure can interact with and modulate crucial signaling pathways involved in cell cycle regulation and neurotransmission.

One area of investigation has focused on the inhibition of protein kinases, which are key regulators of cell growth and apoptosis. nih.gov Specifically, certain 3-(piperazinylmethyl)benzofuran derivatives have been identified as potent type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov CDK2 is a critical enzyme that governs the transition of the cell cycle from the G1 to the S phase, and its inhibition is a key therapeutic strategy. The designed compounds showed promising inhibitory activity against CDK2, with some derivatives exhibiting IC₅₀ values in the nanomolar range, comparable to the reference standard, staurosporine. nih.gov

Another significant finding relates to the interaction of benzofuran-piperazine derivatives with sigma-1 (σ1) receptors. The σ1 receptor is a protein that modulates signal transduction in various neurotransmitter systems and plays a role in regulating calcium ion (Ca²⁺) flux at the endoplasmic reticulum-mitochondria interface. nih.gov A derivative, 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine, has been synthesized and evaluated as a selective σ1 receptor ligand, indicating that this class of compounds can modulate signaling pathways associated with this receptor. nih.gov

The modulation of signaling pathways by these compounds translates into significant effects on essential cellular processes, most notably cell proliferation and apoptosis (programmed cell death).

Cell Proliferation and Cycle Arrest: Derivatives of this compound have demonstrated anti-proliferative activities in various cancer cell lines. nih.gov The inhibition of CDK2 by 3-(piperazinylmethyl)benzofuran derivatives leads to cell cycle arrest in the G2/M phase, a key indicator of CDK2 inhibition's mode of action. nih.gov This disruption of the normal cell cycle progression effectively halts the proliferation of cancer cells.

Apoptosis Induction: A primary consequence of the anti-proliferative impact of these benzofuran derivatives is the induction of apoptosis. nih.gov Studies using Annexin V-FITC apoptosis assays on Panc-1 pancreatic cancer cells treated with potent 3-(piperazinylmethyl)benzofuran derivatives confirmed that the observed cell death is due to physiological apoptosis rather than non-specific necrosis. nih.gov Treatment with these compounds led to a significant increase in both early and late-phase apoptotic cells. nih.gov For example, the total percentage of apoptotic cells in Panc-1 cancer cells increased substantially upon treatment with compounds 9h and 11d. nih.gov

Other studies on different benzofuran derivatives have also highlighted their ability to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and the activation of caspases, the executive enzymes of apoptosis. mdpi.com Furthermore, some benzofuran-isatin conjugates have been shown to exert their anticancer effects by upregulating the tumor suppressor p53, a key protein in the apoptotic pathway.

The table below summarizes the CDK2 inhibitory activity of selected 3-(piperazinylmethyl)benzofuran derivatives.

| Compound | CDK2 IC₅₀ (nM) |

| 9h | 40.91 |

| 11d | 41.70 |

| 11e | 46.88 |

| 13c | 52.63 |

| Staurosporine (Reference) | 56.76 |

The following table details the impact of specific benzofuran derivatives on apoptosis in Panc-1 cells.

| Compound | % of Early Apoptotic Cells | % of Late Apoptotic Cells | Total % of Apoptotic Cells |

| Control | 0.59% | 0.32% | 2.41% |

| 9h | 5.41% | 20.99% | 43.51% |

| 11d | 2.64% | 15.87% | 29.93% |

Computational and Theoretical Chemistry Approaches

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the structural basis of a ligand's biological activity.

Molecular docking simulations are employed to explore the behavior of ligands within the active site of a target protein. For derivatives containing the benzofuran-piperazine scaffold, docking studies have revealed specific binding patterns crucial for their activity.

For instance, in studies involving Cyclin-Dependent Kinase 2 (CDK2), a key protein in cell cycle regulation, designed 3-(piperazinylmethyl)benzofuran derivatives were predicted to adopt the binding pattern characteristic of type II inhibitors. nih.gov In this mode, the benzofuran (B130515) ring orients towards a hydrophobic allosteric back pocket, while linkers such as thiosemicarbazide (B42300) or acylhydrazone are accommodated at the interface between the gate area and this back pocket. nih.gov The phenylpiperazine moiety extends into a hydrophobic region lined by amino acid residues including Leu54, Leu58, and Ile63. nih.gov

Similarly, docking of piperazine (B1678402) derivatives into human acetylcholinesterase (AChE), a target for Alzheimer's disease treatment, has shown that compounds can bind at both the peripheral anionic site and the catalytic sites. nih.gov The specific orientation and interactions vary between different derivatives. nih.gov

Docking studies not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score or binding energy. These scores help in ranking potential inhibitors. The interactions stabilizing the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions, are also identified.

In the context of CDK2 inhibitors, the binding mode is stabilized by hydrogen bonds between the linker portion of the molecule and the sidechain of Glu51 and the backbone NH of Asp145. nih.gov The benzofuran ring itself engages in hydrophobic interactions with amino acids lining the allosteric pocket. nih.gov The addition of halogen atoms to the benzofuran scaffold can substantially improve binding affinity, likely through the formation of "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on the receptor. nih.gov

For acetylcholinesterase inhibitors, derivatives of the core structure were found to have differing numbers of hydrogen bonds and hydrophobic interactions, which accounts for their varied inhibitory potential. nih.gov The tables below summarize findings from docking studies on related benzofuran-piperazine analogs.

| Derivative Class | Target Protein | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| 3-(Piperazinylmethyl)benzofuran | CDK2 | Glu51, Asp145 | Hydrogen Bonding | nih.gov |

| 3-(Piperazinylmethyl)benzofuran | CDK2 | Leu54, Leu58, Ile63, Cys118, Val123, Leu143 | Hydrophobic | nih.gov |

| 1-(1,4-Benzodioxane-2-carbonyl) piperazine | Acetylcholinesterase (AChE) | Peripheral Anionic & Catalytic Sites | Hydrogen Bonding & Hydrophobic | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR represents an effort to correlate the chemical structure or properties of compounds with their biological activities. nih.gov By developing mathematical models, QSAR can predict the activity of new compounds and identify key molecular features that influence potency.

QSAR models are built using a "training set" of compounds with known activities. For a series of benzofuran-based vasodilators, a 2D-QSAR study was conducted to understand the factors governing their pharmacological properties. mdpi.com A Best Multi-Linear Regression (BMLR) model was developed which showed a strong correlation between the predicted and observed activities, with a coefficient of determination (R²) of 0.816. mdpi.com Internal validation of the model using Leave-One-Out (LOO) and Leave-Many-Out (LMO) cross-validation yielded high correlation coefficients (R²cv(LOO) = 0.731, R²cv(LMO) = 0.772), confirming the model's predictive power. mdpi.com Such models are invaluable for estimating the biological activity of novel, unsynthesized derivatives.

| Statistical Parameter | Value | Significance | Source |

|---|---|---|---|

| R² (Coefficient of Determination) | 0.816 | Indicates a strong correlation in the training set. | mdpi.com |

| R²cv(LOO) (Cross-validation R²) | 0.731 | Confirms the internal predictive ability of the model. | mdpi.com |

| R²cv(LMO) (Cross-validation R²) | 0.772 | Further confirms the robustness of the model. | mdpi.com |

A primary outcome of QSAR studies is the identification of molecular descriptors that significantly correlate with biological activity. These descriptors can be physicochemical (e.g., LogP for hydrophobicity, molecular weight), electronic, or topological. In a study on benzofuran derivatives as CYP26A1 inhibitors, parameters such as molar refractivity (MR), molecular weight (MW), parachor (Pc), surface tension (St), density (D), index of refraction (Ir), and the partition coefficient (log P) were used as independent variables to build predictive models. nih.gov For the benzofuran-based vasodilators, the QSAR model identified several key descriptors, including the 'Maximum partial charge for a H atom,' 'Minimum valency of a C atom,' and 'Maximum bond order of a C atom,' as being influential on the compound's activity. mdpi.com These findings guide chemists in modifying the structure to enhance the desired biological effect.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to bind to a specific receptor. This model can then be used as a 3D query in a virtual screen of large chemical databases to find new molecules that fit the pharmacophore and are therefore likely to be active. u-strasbg.fr

Virtual screening of piperazine derivatives has been successfully used to identify potential inhibitors of human acetylcholinesterase. nih.gov This approach filters large libraries of compounds computationally, reducing the number of molecules that need to be synthesized and tested experimentally. u-strasbg.fr For benzofuran derivatives, pharmacophore analysis has been used in conjunction with synthesis and antimicrobial testing to understand the key features for activity. mdpi.com The combination of a privileged scaffold like benzofuran with another like piperazine is a common strategy in designing new therapeutic agents. nih.govtandfonline.com The resulting pharmacophore models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, reflecting the binding interactions observed in docking studies.

Cheminformatics and Data Mining in Benzofuran-Piperazine Research

Cheminformatics and data mining have become indispensable tools in the exploration of benzofuran-piperazine derivatives for drug discovery. These computational approaches enable researchers to systematically analyze vast chemical data, predict molecular properties, and guide the synthesis of new compounds with desired biological activities. The core strategy often involves a hybridization approach, where the privileged structures of benzofuran and piperazine are combined to design novel molecules. nih.gov This process is heavily supported by in silico techniques, which allow for the virtual screening and evaluation of compounds before their actual synthesis, saving time and resources. researchgate.netnih.gov

The piperazine moiety, a six-membered heterocyclic ring, is a common feature in many biologically active compounds and approved drugs, making it a point of fascination for medicinal chemists. researchgate.netmdpi.com Its presence contributes to a wide range of pharmacological activities, including anticancer, antidepressant, and antimicrobial effects. researchgate.net Similarly, the benzofuran scaffold is recognized as a privileged structure with numerous biological applications, such as antitumor, antifungal, and anti-inflammatory actions. nih.govmdpi.com The combination of these two pharmacologically significant cores creates a foundation for developing new therapeutic agents. tandfonline.com Computational studies, particularly molecular docking, are frequently employed to understand how these hybrid molecules might bind to biological targets, such as protein kinases or receptors, providing insights into their potential mechanisms of action. nih.govnih.govtandfonline.com

The analysis of chemical space for benzofuran-piperazine derivatives involves exploring the vast number of possible compounds that can be generated by modifying the core structure. Researchers systematically introduce various substituents to the benzofuran and piperazine rings to create a diverse library of molecules with a wide range of physicochemical and biological properties. researchgate.netmdpi.com This exploration aims to identify novel structures with improved potency and selectivity. researchgate.net

The strategy of creating hybrid compounds is central to expanding chemical diversity. For instance, research has focused on synthesizing novel hybrids by combining the benzofuran-piperazine core with other chemical moieties. mdpi.com In one study, a series of derivatives were created by linking the 3-(piperazinylmethyl)benzofuran structure to different aromatic thiosemicarbazide, semicarbazide (B1199961), or acylhydrazone tails. nih.gov This approach led to the discovery of potent inhibitors of cyclin-dependent kinase 2 (CDK2). nih.govresearchgate.net The diversity of these compounds and their corresponding biological activity are often cataloged and analyzed to establish structure-activity relationships (SAR), which are crucial for rational drug design.

Table 1: Examples of Substituent Diversity in Benzofuran-Piperazine Derivatives and Their Biological Targets

| Core Structure | Substituent Group Attached to Piperazine | Target/Activity | Reference |

|---|---|---|---|

| 3-(Piperazinylmethyl)benzofuran | Aromatic Thiosemicarbazide/Semicarbazide | CDK2 Inhibition | nih.gov, researchgate.net |

| Benzofuran-Piperazine | N-Aryl groups | Anti-inflammatory (NO inhibition), Anticancer | mdpi.com |

| N-(2-Benzofuranylmethyl)piperazine | Alkoxybenzyl groups (e.g., 4-methoxybenzyl) | Sigma-1 (σ1) Receptor Binding | nih.gov, nih.gov |

| 5-(Piperazin-1-yl)benzofuran-2-carboxamide | N-(arylsulfonyl)-l-proline | Antimicrobial | tandfonline.com |

Scaffold hopping is a key strategy in medicinal chemistry used to discover isofunctional molecular structures that have significantly different core backbones. nih.gov This technique is employed to overcome issues with existing lead compounds, such as toxicity or poor pharmacokinetic properties, or to generate novel intellectual property. researchgate.netnih.gov It involves replacing the central framework of a molecule with another scaffold that preserves the essential geometric arrangement of key functional groups required for biological activity. researchgate.net

In the context of benzofuran-piperazine research, this scaffold can serve as a starting point for lead optimization or as a candidate for replacement in a scaffold hopping exercise. nih.govnih.gov Lead optimization is a process where a promising lead compound is systematically modified to improve its potency, selectivity, and drug-like properties. dundee.ac.uk For example, starting with a lead N-(2-benzofuranylmethyl)piperazine compound, researchers generated a series of derivatives by substituting the benzyl (B1604629) ring to enhance binding affinity for the sigma-1 receptor. nih.govnih.gov

An extensive scaffold hopping program might be initiated when a lead series shows persistent problems, such as poor solubility. dundee.ac.uk The goal is to identify a new core structure that maintains the biological activity while improving physicochemical properties. dundee.ac.uk The hybridization of benzofuran and piperazine itself can be seen as a result of combining two well-established pharmacophores to create a new, potent scaffold. nih.govmdpi.com Further optimization might involve replacing the benzofuran ring with another bicyclic aromatic system or altering the piperazine ring to a different heterocyclic linker, while aiming to retain the interactions with the biological target. researchgate.net

Table 2: Lead Optimization of a Benzofuran-Piperazine Scaffold for Sigma-1 Receptor Affinity

| Base Scaffold | Substituent on Benzyl Ring | Sigma-1 Receptor Affinity (Ki) | Outcome | Reference |

|---|---|---|---|---|

| N-(2-Benzofuranylmethyl)-N'-(benzyl)piperazine | Unsubstituted | 3 nM | High affinity lead compound | nih.gov, nih.gov |

| N-(2-Benzofuranylmethyl)-N'-(benzyl)piperazine | 4-Chloro | 1 nM | Improved affinity | nih.gov, nih.gov |

| N-(2-Benzofuranylmethyl)-N'-(benzyl)piperazine | 4-Methoxy | 0.6 nM | Improved affinity | nih.gov, nih.gov |

Rational Design and Optimization of Benzofuran Piperazine Derivatives

Scaffold Modification Strategies

Scaffold modification is a cornerstone of drug discovery, enabling chemists to systematically alter a core molecular structure to improve its drug-like properties. For the benzofuran-piperazine scaffold, these strategies primarily involve hybridization with other known pharmacophores and the bioisosteric replacement of key structural elements.

Molecular hybridization involves the covalent linking of two or more distinct pharmacophores to create a new hybrid molecule with potentially enhanced affinity, dual activity, or improved pharmacokinetic profiles. This strategy has been extensively applied to the benzofuran-piperazine core to generate novel compounds with significant therapeutic potential, particularly in oncology. nih.gov

Researchers have successfully created hybrid structures by linking the benzofuran-piperazine scaffold to various aromatic semicarbazide (B1199961), thiosemicarbazide (B42300), or acylhydrazone tails. nih.gov This approach aimed to design novel Type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and an important target in cancer therapy. researchgate.nettandfonline.com The benzofuran-piperazine portion serves as a robust anchoring group, while the appended moieties interact with other key regions of the kinase domain. nih.gov

Another hybridization strategy involves combining the benzofuran-piperazine core with chalcone-like structures or other N-aryl groups. nih.gov These modifications have yielded compounds with potent anti-inflammatory and anticancer activities. nih.gov For instance, a series of novel hybrids between benzofuran (B130515) and N-aryl piperazine (B1678402) were synthesized and evaluated for their cytotoxic activity against human tumor cell lines, with some amide derivatives showing potent and selective effects. nih.gov The introduction of substituents like chloro or trifluoromethyl groups on the N-aryl ring was found to be crucial for modulating cytotoxic activity. nih.gov Further studies have explored hybrids with other heterocyclic systems like 1,2,4-triazole, demonstrating broad biological potential. mdpi.com

| Hybridized Moiety | Resulting Biological Activity | Reference |

|---|---|---|

| Aromatic Semicarbazide/Thiosemicarbazide/Acylhydrazone | CDK2 Inhibition, Anticancer | nih.gov |

| N-Aryl Groups (Amides/Sulfonamides) | Anticancer, Anti-inflammatory | nih.govnih.gov |

| 1,2,4-Triazole | Anticholinesterase, Antibacterial | mdpi.com |

| Coumarin, Isatin, Furane | General Bioactivity | lew.ro |

Bioisosteric replacement is a strategy used to swap one functional group or moiety for another with similar physical or chemical properties, with the goal of improving the pharmacological profile of a compound. In the context of benzofuran-piperazine derivatives, the piperazine ring is a common target for such modifications. enamine.net While piperazine offers advantages like low toxicity and favorable acid-base properties, its replacement can sometimes lead to improved metabolic stability, selectivity, or potency. lew.ronih.gov

Common bioisosteres for the piperazine ring include other cyclic diamines like homopiperazine (B121016) (a seven-membered ring), which can alter the geometry and flexibility of the molecule. nih.gov More complex replacements involve bridged systems like 2,5-diazabicyclo[2.2.1]heptane or spirocyclic diamines. nih.gov For example, in the development of sigma-2 (σ2) receptor ligands, replacing a piperazine moiety with a homopiperazine analog resulted in a compound with a 4 nM affinity for the target receptor. nih.gov Other potential replacements that have been explored in different chemical series include pyrrolidine- and azetidine-based mimetics. nih.gov These modifications can significantly impact a compound's three-dimensional shape, lipophilicity, and hydrogen bonding capacity, thereby fine-tuning its interaction with a biological target. enamine.net

Lead Compound Identification and Validation

The journey from a large chemical library to a viable drug candidate involves the critical stages of hit identification, validation, and optimization. upmbiomedicals.com

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that show activity against a specific biological target. upmbiomedicals.com The benzofuran-piperazine scaffold and its derivatives are prime candidates for inclusion in HTS campaigns due to their proven biological activity across multiple target classes. Once hits are identified from an initial screen, they undergo a confirmation and validation process. This involves re-testing the compounds to confirm their activity and performing initial structure-activity relationship (SAR) studies by grouping hits based on structural similarity and ranking them by potency and other properties. upmbiomedicals.comresearchgate.net The most promising and structurally distinct clusters are then selected for further optimization.

The hit-to-lead (H2L) phase is a crucial step where initial, often moderately potent, "hits" are chemically modified to produce "lead" compounds with improved potency, selectivity, and drug-like properties. upmbiomedicals.comnih.gov This process involves extensive SAR studies, where systematic changes are made to the hit structure to understand which parts of the molecule are essential for its activity.

For the benzofuran-piperazine scaffold, H2L optimization often focuses on modifying the substituents on both the benzofuran and piperazine rings. For example, an early H2L optimization of a pyrazinylpiperazine series against Leishmania involved extensive SAR exploration of the benzoyl fragment, leading to derivatives with significantly increased potency. nih.gov Similarly, in the development of benzofuran-piperazine based CDK2 inhibitors, linking different aromatic groups to the piperazine nitrogen led to the identification of compounds with nanomolar inhibitory concentrations. nih.gov The data below illustrates how systematic modifications to a benzofuran-piperazine core can lead to significant gains in potency.

| Compound | Modification on Benzofuran Ring | Modification on Piperazine Ring | Activity (IC50) against MDA-MB-231 Cell Line |

|---|---|---|---|

| Parent Compound | Unsubstituted | Unsubstituted | > 100 µM |

| Derivative A | 5-Chloro | N-phenyl | 15.2 µM |

| Lead Compound (1.19) | 5-Fluoro | N-(4-fluorophenyl) | 2.1 µM |

Development of Selective and Potent Analogues

The ultimate goal of rational drug design is to develop analogues with high potency against the intended target and high selectivity over other related targets, which helps to minimize off-target side effects. Research on benzofuran-piperazine derivatives has yielded several such compounds.

In one study, a hybridization strategy was used to develop CDK2 inhibitors. nih.gov The resulting analogues were not only potent but also showed selectivity for cancer cells over normal cells. Compounds 9h and 11d emerged as particularly potent inhibitors of the CDK2 enzyme, with IC50 values of 40.91 nM and 41.70 nM, respectively, which were more potent than the reference standard, staurosporine (B1682477) (IC50 of 56.76 nM). nih.govtandfonline.comresearchgate.net These compounds also demonstrated potent antiproliferative activity against various cancer cell lines while showing non-significant cytotoxicity toward normal lung fibroblasts. tandfonline.com

Another study described the synthesis of substituted benzofuran piperazines as potential anticancer agents, identifying a lead compound (1.19 ) that showed good efficacy in a mouse xenograft model of breast cancer. nih.gov The development of hybrids with N-aryl piperazine also led to highly potent compounds, with one derivative (16 ) showing an IC50 of 0.12 μM against the A549 lung cancer cell line. nih.gov These findings underscore the success of rational design in transforming the basic 1-(1-Benzofuran-2-carbonyl)piperazine scaffold into highly selective and potent drug candidates.

| Compound | Structure Description | CDK2 Inhibition (IC50) |

|---|---|---|

| Staurosporine (Reference) | Reference Standard | 56.76 nM |

| 9h | Benzofuran-piperazine-thiosemicarbazide hybrid | 40.91 nM |

| 11d | Benzofuran-piperazine-acylhydrazone hybrid | 41.70 nM |

| 11e | Benzofuran-piperazine-acylhydrazone hybrid | 46.88 nM |

| 13c | Benzofuran-piperazine-semicarbazide hybrid | 52.63 nM |

Design Principles for Modulating Biological Properties

The rational design of this compound derivatives is a key strategy in medicinal chemistry to optimize their biological activities. By systematically modifying the chemical structure of the parent compound, researchers can enhance potency, selectivity, and other pharmacokinetic properties. The core principle of this approach lies in understanding the structure-activity relationships (SAR), which describe how specific chemical modifications influence the biological effects of the compounds.

The hybridization of the benzofuran scaffold with a piperazine moiety has been a fruitful strategy in the development of novel therapeutic agents. researchgate.nettandfonline.com Benzofuran itself is a versatile heterocyclic compound known for a wide range of biological activities, and its derivatives are crucial in the design of new drugs. nih.govnih.govresearchgate.net The piperazine ring, a common pharmacophore in drug discovery, often improves the physicochemical properties and biological activity of the resulting hybrid molecules. researchgate.netresearchgate.net

Research has shown that substitutions at specific positions on both the benzofuran and piperazine rings are critical for modulating the biological properties of these derivatives. nih.gov For instance, earlier SAR studies on benzofuran derivatives indicated that substitutions at the C-2 position were essential for their cytotoxic activity. nih.gov These modifications play a significant role in the selectivity of these compounds towards cancer cells. nih.gov

In the context of anticancer activity, several design principles have been elucidated. The introduction of a keto-substituent on the piperazine ring has been shown to enhance cytotoxic activity against various cancer cell lines. researchgate.net Furthermore, the addition of halogen atoms, such as bromine, chlorine, or fluorine, to the benzofuran ring has consistently led to a significant increase in anticancer activities. nih.gov This is likely due to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its biological target. nih.gov The position of the halogen on the benzofuran ring is a critical determinant of its biological activity. nih.gov

For anti-inflammatory applications, the substituents on the piperazine ring have a clear impact on the activity. mdpi.comnih.gov Specific substitutions can lead to potent inhibition of inflammatory markers like nitric oxide (NO). nih.govnih.gov

The following data tables summarize the research findings on the biological activities of various this compound derivatives, illustrating the design principles discussed.

Table 1: Anticancer Activity of Benzofuran-Piperazine Derivatives

| Compound | Substitution on Piperazine Ring | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Derivative 16 | N-aryl | A549 (Human Lung Cancer) | 0.12 | researchgate.netnih.gov |

| Derivative 16 | N-aryl | SGC7901 (Human Gastric Cancer) | 2.75 | researchgate.netnih.gov |

| Compound 1 (Halogenated) | Not specified | K562 (Human Leukemia) | 5 | nih.gov |

| Compound 1 (Halogenated) | Not specified | HL60 (Human Leukemia) | 0.1 | nih.gov |

| Compound 9h | Aromatic semicarbazide tail | Panc-1 (Pancreatic Cancer) | 0.04091 | tandfonline.com |

| Compound 11d | Aromatic thiosemicarbazide tail | Panc-1 (Pancreatic Cancer) | 0.04170 | tandfonline.com |

| Compound 11e | Aromatic thiosemicarbazide tail | Panc-1 (Pancreatic Cancer) | 0.04688 | tandfonline.com |

| Compound 13c | Aromatic acylhydrazone tail | Panc-1 (Pancreatic Cancer) | 0.05263 | tandfonline.com |

Future Research Directions and Challenges

Exploring Novel Biological Targets for Benzofuran-Piperazine Scaffolds

Research has primarily focused on the anti-inflammatory and anticancer properties of benzofuran-piperazine derivatives. nih.govmdpi.com Hybrids of 2-benzoyl benzofuran (B130515) with an N-aryl piperazine (B1678402) linker are considered to be highly biologically active. mdpi.com For instance, certain derivatives have shown potent inhibition of nitric oxide (NO) production in macrophages and significant cytotoxicity against various cancer cell lines, including lung, gastric, and pancreatic cancer. nih.govrsc.orgtandfonline.com A notable area of investigation has been the inhibition of protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which are often dysregulated in cancer. tandfonline.comnih.govtandfonline.com

Future research should aim to broaden the scope of biological targets. The structural features of the benzofuran-piperazine core make it a versatile scaffold for interacting with a variety of protein families. Potential new directions include:

Neurodegenerative Diseases: Given that some benzofuran scaffolds inhibit Aβ fibril formation and butyrylcholinesterase, key targets in Alzheimer's disease, novel derivatives could be designed as multi-target agents for neuroprotection. nih.gov The sigma-1 (σ1) receptor, implicated in numerous central nervous system (CNS) diseases, is another promising target, as piperazine derivatives have shown high affinity for this receptor. nih.gov

Infectious Diseases: Benzofuran derivatives have been reported to possess antibacterial and antiviral activities. rsc.orglbp.world Systematic screening of a 1-(1-Benzofuran-2-carbonyl)piperazine library against a panel of pathogenic bacteria and viruses could uncover new lead compounds for anti-infective therapies.

Metabolic Disorders: The role of specific kinases and signaling pathways in metabolic diseases like diabetes is well-established. Exploring the inhibitory effects of this scaffold against targets such as glycogen (B147801) synthase kinase-3β (GSK-3β), which is also a target for some benzofuran-based molecules, could open new therapeutic avenues. nih.gov

| Target Class | Known Targets/Pathways | Potential Future Targets | Therapeutic Area |

|---|---|---|---|

| Protein Kinases | CDK2, mTOR signaling, Src kinase tandfonline.comnih.gov | GSK-3β, Anaplastic Lymphoma Kinase (ALK), VEGFR-2 nih.govnih.gov | Oncology, Metabolic Disorders |

| Inflammatory Mediators | Nitric Oxide (NO) Production nih.govmdpi.com | Cyclooxygenases (COX-1/2), 5-Lipoxygenase (5-LOX) | Inflammation, Pain |

| Neurological Targets | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Aβ Aggregation nih.govtandfonline.com | Sigma-1 (σ1) Receptor, β-secretase-1 (BACE1) rsc.orgnih.gov | Neurodegenerative Diseases |

| Microbial Enzymes | General Antibacterial/Antifungal Activity rsc.orgnih.gov | Bacterial DNA gyrase, Viral proteases/polymerases | Infectious Diseases |

Advanced Synthetic Methodologies and Green Chemistry Approaches

The synthesis of this compound derivatives typically involves the coupling of a benzofuran-2-carboxylic acid derivative with piperazine or a substituted piperazine. nih.govmdpi.com This is often achieved by converting the carboxylic acid to a more reactive species like an acyl chloride, followed by nucleophilic substitution. eurjchem.com While effective, these traditional methods can have drawbacks related to efficiency, safety, and environmental impact.

Future efforts should focus on adopting modern synthetic strategies and the principles of green chemistry. researchgate.netresearchgate.net

Advanced Methodologies: The development of one-pot or tandem reactions can significantly improve efficiency by reducing the number of intermediate purification steps. lbp.world Palladium-catalyzed reactions, such as the Buchwald-Hartwig and Sonogashira couplings, have been used to construct complex benzofuran and N-arylpiperazine systems and could be adapted for more efficient library synthesis. mdpi.comnih.gov Furthermore, late-stage C-H functionalization offers a powerful tool to directly modify the core scaffold, enabling rapid generation of structural diversity without de novo synthesis. mdpi.com

Green Chemistry Approaches: To enhance sustainability, research should explore the use of environmentally benign solvents (e.g., water, ethanol, or deep eutectic solvents) in place of traditional volatile organic compounds. nih.govresearchgate.net The use of catalysis, including biocatalysis or photoredox catalysis, can reduce energy consumption and waste generation. mdpi.com Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields for the synthesis of piperazine analogues. researchgate.netresearchgate.net

| Approach | Traditional Method | Advanced/Green Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Coupling Reaction | Multi-step acylation via acyl chloride | One-pot Pd-catalyzed coupling or multicomponent reactions lbp.worldresearchgate.net | Increased step economy, reduced waste, higher efficiency |

| Solvent | Chlorinated solvents (e.g., DCM), DMF nih.gov | Water, ethanol, glycerol, ionic liquids nih.govnih.gov | Reduced toxicity, improved safety, easier recycling |

| Energy Source | Conventional heating (reflux) tandfonline.com | Microwave irradiation, photocatalysis researchgate.netmdpi.com | Drastically reduced reaction times, lower energy consumption |

| Derivatization | Synthesis from substituted starting materials | Late-stage C-H functionalization mdpi.com | Rapid diversification of lead compounds, improved atom economy |

Application of Artificial Intelligence and Machine Learning in Design

The traditional drug discovery process is notoriously slow and expensive. dlapiper.com Artificial intelligence (AI) and machine learning (ML) are transforming this landscape by enabling rapid, data-driven design of novel therapeutic agents. nih.govmdpi.com These computational tools can be powerfully applied to the this compound scaffold.

Predictive Modeling: ML algorithms can be trained on existing data to build robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net AI can also predict crucial pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity), reducing the likelihood of late-stage failures.

Virtual Screening: AI-powered platforms can screen vast virtual libraries containing billions of molecules to identify novel benzofuran-piperazine derivatives that are likely to bind to a specific biological target. nih.gov This significantly accelerates the hit identification phase.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized for desired properties such as high potency, selectivity, and drug-likeness. dlapiper.com By providing the model with the benzofuran-piperazine core as a constraint, it can generate novel and diverse substituents that medicinal chemists may not have conceived.

| Discovery Stage | AI/ML Application | Expected Outcome |

|---|---|---|

| Target Identification | Natural Language Processing (NLP) of scientific literature and databases dlapiper.com | Identification and validation of novel biological targets for the scaffold |

| Hit Identification | High-throughput virtual screening (HTVS) nih.gov | Rapidly identify initial hits from large virtual compound libraries |

| Lead Optimization | QSAR and ADMET property prediction researchgate.netresearchgate.net | Guide chemical synthesis to improve potency and drug-like properties |

| Novel Scaffold Generation | Generative models for de novo design dlapiper.com | Create novel, patentable benzofuran-piperazine derivatives with optimized profiles |

Development of Advanced Preclinical Models for Mechanistic Studies

To accurately predict the clinical efficacy of novel this compound derivatives, it is crucial to move beyond simplistic preclinical models. Traditional 2D cell culture assays, while useful for initial screening, often fail to replicate the complex microenvironment of human tissues, leading to a high attrition rate in clinical trials.

Future research must incorporate more physiologically relevant models to gain deeper insights into the mechanism of action:

3D Cell Culture Models: Spheroids and organoids better mimic the three-dimensional architecture, cell-cell interactions, and nutrient gradients of native tissues and tumors. Testing candidate compounds in these models can provide a more accurate assessment of their efficacy and penetration capabilities.

Patient-Derived Xenografts (PDX): For oncology applications, PDX models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, offer a highly relevant platform. They preserve the heterogeneity of the original tumor and are powerful tools for evaluating compound efficacy in a personalized medicine context.

Advanced Imaging Techniques: Employing high-content imaging and in vivo imaging techniques can provide real-time, quantitative data on how a compound affects cellular processes, signaling pathways, and target engagement within a complex biological system. Radiolabeling a lead compound, similar to methods used for PET imaging agents, could allow for in vivo tracking of its distribution and target binding. nih.gov

Addressing Challenges in Structure-Based Drug Design for Complex Targets

Structure-based drug design (SBDD) is a powerful paradigm that uses the 3D structure of a biological target to design effective inhibitors. researchgate.net While computational tools like molecular docking are frequently used to predict the binding of benzofuran-piperazine ligands to their targets, significant challenges remain, especially for complex proteins like kinases and allosteric enzymes. tandfonline.comresearchgate.netresearchgate.net

Key challenges that need to be addressed in future research include:

Target Flexibility: Proteins are not static entities. The binding of a ligand can induce significant conformational changes ("induced fit"). Accurately modeling this flexibility is computationally expensive and remains a major hurdle for docking and scoring functions.